4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Description
BenchChem offers high-quality 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-11-13-22(14-12-18)28-17-21(15-25(28)30)26-27-23-9-5-6-10-24(23)29(26)16-20-8-4-3-7-19(20)2/h3-14,21H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYQTVJESWTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrrolidine core substituted with benzimidazole and tolyl groups. Its molecular formula is with a molecular weight of approximately 364.46 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole and pyrrolidine exhibit significant antimicrobial properties. For instance, pyrrole-based compounds have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
The specific compound in focus has not been extensively tested in isolation; however, related structures have demonstrated considerable antibacterial effects. For example, pyrrolidine derivatives have been reported to possess MIC values as low as 0.0039 mg/mL against harmful bacteria .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of benzimidazole-pyrrolidine hybrids and found that modifications in the substituents significantly influenced their antibacterial activity. One derivative exhibited an MIC of 5 µM against Mycobacterium tuberculosis , suggesting that structural variations can enhance bioactivity .
- Anticancer Mechanisms : Research on benzimidazole derivatives has shown that they can inhibit cancer cell growth through multiple pathways, including the induction of oxidative stress and modulation of apoptotic pathways . These findings underscore the importance of further investigating the specific compound's mechanisms.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds derived from benzimidazole structures exhibit significant antimicrobial properties. A study focusing on similar benzimidazole derivatives demonstrated their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell walls or inhibition of essential enzymatic pathways .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism often involves induction of apoptosis or cell cycle arrest, making these compounds valuable candidates for further development as anticancer agents .
Antitubercular Activity
In vitro studies have assessed the antitubercular activity of benzimidazole derivatives against Mycobacterium tuberculosis. Compounds exhibiting strong inhibitory effects on vital mycobacterial enzymes have been identified, suggesting a potential role in the treatment of tuberculosis .
Synthesis and Evaluation
A notable study synthesized a series of benzimidazole derivatives, including those structurally related to 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one. These compounds were evaluated for their antimicrobial and anticancer activities using standard assays such as MTT and disk diffusion methods. Results indicated that specific substitutions on the benzimidazole ring significantly enhanced biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies performed on similar compounds revealed that modifications at specific positions on the benzimidazole and pyrrolidine rings could lead to increased potency against targeted diseases. For example, substituents that enhance lipophilicity or electronic properties can improve cellular uptake and bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one?
- Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:
Condensation : Reacting 2-(pyridin-2-yl)-1H-benzimidazole derivatives with substituted benzyl halides (e.g., 2-methylbenzyl chloride) in the presence of a base like K₂CO₃ to form the benzimidazole core .
Cyclization : Introducing the pyrrolidin-2-one moiety via refluxing with HCl or using coupling agents in polar solvents (e.g., ethanol/water mixtures). For example, 1,2-diaminobenzene can be condensed with carboxy-substituted intermediates under acidic conditions .
- Key Conditions : Use of anhydrous solvents, controlled temperature (reflux at 80–100°C), and purification via column chromatography or crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, aromatic protons in the benzimidazole ring typically appear at δ 7.2–8.5 ppm, while the pyrrolidin-2-one carbonyl resonates near δ 170–175 ppm .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidinone) .
Q. How is the thermal stability of this compound assessed?
- Protocol : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition temperatures. Differential thermal analysis (DTA) identifies phase transitions. For similar benzimidazoles, degradation onset occurs at ~250°C, with residual mass <5% at 600°C .
Advanced Research Questions
Q. How can reaction by-products during synthesis be minimized or characterized?
- Optimization Strategies :
- By-Product Analysis : Use LC-MS or HPLC to detect impurities. For example, incomplete cyclization may yield open-chain intermediates, identifiable via retention time shifts .
- Condition Tuning : Adjust stoichiometry (e.g., excess diaminobenzene for complete condensation) or employ microwave-assisted synthesis to reduce side reactions .
- Case Study : reports a 24-hour reflux with HCl to suppress imine by-products, achieving >95% purity after crystallization .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Approach :
Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., histamine receptors). The benzimidazole and pyrrolidinone moieties often engage in π-π stacking and hydrogen bonding .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Comparative Analysis :
- Antimicrobial Assays : Test derivatives against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) assays. Fluorine or methyl groups at specific positions enhance membrane penetration .
- Antitumor Screening : Use MTT assays on cancer cell lines. Bulky aryl groups (e.g., p-tolyl) may improve cytotoxicity by intercalating DNA .
Q. What advanced NMR techniques resolve signal overlap in complex spectra?
- Solutions :
- 2D NMR : HSQC and HMBC differentiate overlapping aromatic signals. For example, HMBC correlations between pyrrolidinone carbonyl and adjacent protons confirm connectivity .
- Variable Temperature NMR : Reduces broadening caused by conformational exchange .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data?
- Validation Steps :
Standardize Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
Control Compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to calibrate potency .
Statistical Analysis : Apply ANOVA or t-tests to assess significance across studies .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
